molecular formula C8H12Sn B075620 Tetravinyltin CAS No. 1112-56-7

Tetravinyltin

Cat. No.: B075620
CAS No.: 1112-56-7
M. Wt: 226.89 g/mol
InChI Key: MZIYQMVHASXABC-UHFFFAOYSA-N
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Description

Tetravinyltin, also known as tetrakis(ethenyl)stannane, is an organotin compound with the chemical formula C8H12Sn. It is characterized by the presence of four vinyl groups attached to a central tin atom. This compound is a colorless liquid with a density of 1.246 grams per milliliter and a boiling point of 160-163 degrees Celsius .

Scientific Research Applications

Tetravinyltin is widely used in scientific research due to its unique properties. Some of its applications include:

Safety and Hazards

Tetravinyltin is flammable in liquid and gas form . It is also toxic when in contact with skin, inhaled, and swallowed . Therefore, personal protective equipment must be used in handling and proper caution applied during use .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetravinyltin can be synthesized through the reaction of vinylmagnesium bromide with tin tetrachloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

SnCl4+4CH2=CHMgBrSn(CH=CH2)4+4MgBrCl\text{SnCl}_4 + 4 \text{CH}_2=\text{CHMgBr} \rightarrow \text{Sn(CH=CH}_2)_4 + 4 \text{MgBrCl} SnCl4​+4CH2​=CHMgBr→Sn(CH=CH2​)4​+4MgBrCl

The reaction is carried out at low temperatures to ensure high yields and to prevent the decomposition of the product .

Industrial Production Methods: In industrial settings, this compound is produced by the disproportionation of a mixture of this compound and tin tetrachloride. This process yields divinyltin dichloride, vinyltin trichloride, and trivinyltin chloride in high yields .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various organotin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The vinyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organolithium compounds are often employed.

Major Products Formed:

Mechanism of Action

The mechanism of action of tetravinyltin involves its ability to undergo coupling reactions facilitated by palladium catalysts. These reactions enable the formation of complex organotin structures through the addition of vinyl groups to organic substrates. This property is particularly exploited in the creation of polymers and organic electronic components, where the precise manipulation of molecular architecture can dictate material performance .

Comparison with Similar Compounds

    Tetraallyltin: Similar to tetravinyltin but with allyl groups instead of vinyl groups.

    Tetravinylsilane: Contains silicon instead of tin.

    Tetramethyltin: Contains methyl groups instead of vinyl groups.

Comparison: this compound is unique due to its four vinyl groups attached to a tin atom, which imparts distinct reactivity and properties compared to its analogs. For instance, tetraallyltin has different reactivity due to the presence of allyl groups, while tetravinylsilane and tetramethyltin differ in their central atoms and substituents, respectively .

Properties

IUPAC Name

tetrakis(ethenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H3.Sn/c4*1-2;/h4*1H,2H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIYQMVHASXABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Sn](C=C)(C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074450
Record name Stannane, tetraethenyl-
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Molecular Weight

226.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Tetravinylstannane
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CAS No.

1112-56-7
Record name Tetraethenylstannane
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Record name Tetravinylstannane
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Record name Stannane, tetraethenyl-
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Record name Tetravinylstannane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetravinyltin

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